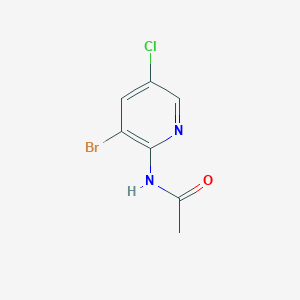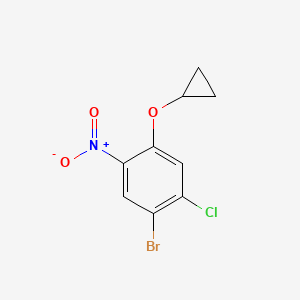
2-oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzoimidazole moiety, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the benzoimidazole and nitrile groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as piperidine derivatives and benzoimidazole precursors, under controlled conditions.
Cyclization Reactions: Cyclization steps are crucial to forming the benzoimidazole ring. This often requires high temperatures and specific catalysts to ensure the formation of the desired ring structure.
Nitrile Introduction: The nitrile group is typically introduced through reactions involving cyano-containing reagents under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitriles or carbonyl groups.
Substitution Reactions: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: Potential medicinal applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Indole Derivatives: These compounds share structural similarities with the benzoimidazole moiety and are known for their biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are often used in pharmaceuticals and agrochemicals.
Nitrile Compounds: Nitriles are common in organic synthesis and can be found in various biologically active molecules.
Uniqueness: 2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile is unique due to its combination of the piperidine ring, benzoimidazole moiety, and nitrile group, which may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H14N4O |
|---|---|
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
2-oxo-3-piperidin-4-yl-1H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C13H14N4O/c14-8-9-1-2-11-12(7-9)17(13(18)16-11)10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2,(H,16,18) |
Clé InChI |
SHZRKWUNKGTACJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C3=C(C=CC(=C3)C#N)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)

![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)

![n-[2-(4-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B15364458.png)


